molecular formula C9H15NO4 B8501801 Methyl 4-(morpholin-4-yl)-3-oxobutanoate

Methyl 4-(morpholin-4-yl)-3-oxobutanoate

货号: B8501801
分子量: 201.22 g/mol
InChI 键: PJGFLJCWFSTYJB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-(morpholin-4-yl)-3-oxobutanoate is a β-keto ester derivative characterized by a morpholine ring attached to the fourth carbon of the butanoate backbone. The morpholine group enhances solubility in polar solvents, while the β-keto ester moiety enables diverse reactivity, such as nucleophilic additions or cyclizations.

属性

分子式

C9H15NO4

分子量

201.22 g/mol

IUPAC 名称

methyl 4-morpholin-4-yl-3-oxobutanoate

InChI

InChI=1S/C9H15NO4/c1-13-9(12)6-8(11)7-10-2-4-14-5-3-10/h2-7H2,1H3

InChI 键

PJGFLJCWFSTYJB-UHFFFAOYSA-N

规范 SMILES

COC(=O)CC(=O)CN1CCOCC1

产品来源

United States

相似化合物的比较

The following comparison focuses on structurally related β-keto esters, highlighting differences in substituents, synthetic methodologies, physicochemical properties, and applications.

Structural Analogues and Substituent Effects
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-(morpholin-4-yl)-3-oxobutanoate Morpholin-4-yl C₉H₁₅NO₄ 201.22 High polarity due to morpholine; potential kinase inhibitor intermediate
Methyl 4-phenyl-3-oxobutanoate Phenyl C₁₁H₁₂O₃ 192.21 Aryl group enhances lipophilicity; used in [3+3] Aldol reactions
Methyl 4-(2-fluorophenyl)-3-oxobutanoate 2-Fluorophenyl C₁₁H₁₁FO₃ 210.20 Electron-withdrawing F improves electrophilicity; precursor to fluorinated drugs
Methyl 4-(4-chlorophenyl)-3-oxobutanoate 4-Chlorophenyl C₁₁H₁₁ClO₃ 226.66 Chlorine substituent increases stability; used in API impurity synthesis
Methyl 4-(3-methylfuran-2-yl)-4-oxobutanoate 3-Methylfuran-2-yl C₁₀H₁₂O₄ 196.20 Heterocyclic substituent enables π-stacking; logP = 1.08
Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate Morpholinyl-pyrimidine C₁₃H₁₇N₃O₄ 291.29 Dual functional groups (morpholine + pyrimidine) for targeted drug design

Key Observations :

  • Substituent Polarity: Morpholine-containing derivatives (e.g., Methyl 4-(morpholin-4-yl)-3-oxobutanoate) exhibit higher polarity and water solubility compared to aryl-substituted analogues (e.g., Methyl 4-phenyl-3-oxobutanoate) due to the morpholine’s tertiary amine and oxygen atoms .
  • Synthetic Complexity: Aryl-substituted β-keto esters (e.g., Methyl 4-(4-chlorophenyl)-3-oxobutanoate) are typically synthesized via straightforward Friedel-Crafts or Aldol reactions, whereas morpholine-containing variants may require protection/deprotection strategies to preserve the heterocycle’s integrity .
  • Pharmacological Relevance: Morpholine and pyrimidine hybrids (e.g., Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate) are prioritized in kinase inhibitor development due to their ability to bind ATP pockets .
Physicochemical and Pharmacokinetic Properties
  • LogP Values: Morpholine derivatives generally exhibit lower logP (indicating higher hydrophilicity) compared to aryl-substituted analogues. For example, Methyl 4-(3-methylfuran-2-yl)-4-oxobutanoate has logP = 1.08, while Methyl 4-phenyl-3-oxobutanoate is more lipophilic (predicted logP ~2.1) .
  • Thermal Stability: Aryl-substituted β-keto esters (e.g., Methyl 4-(4-methylphenyl)-3-oxobutanoate) show higher melting points (e.g., 98–102°C for related benzimidazoles) compared to morpholine derivatives, which often decompose at lower temperatures .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。